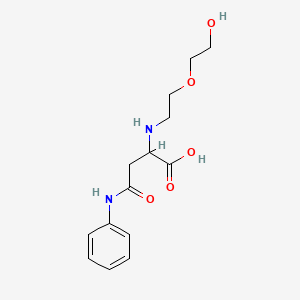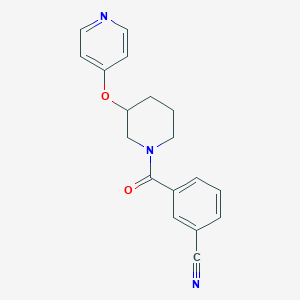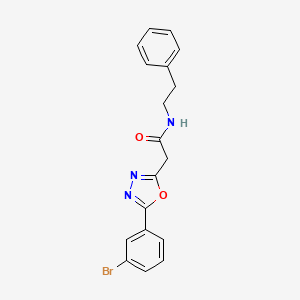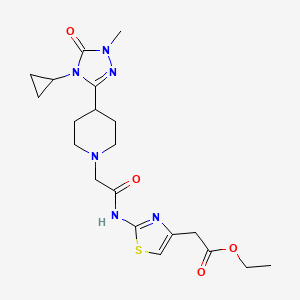
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and an ether group (-O-). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of both polar (due to the -OH, -NH2, and -COOH groups) and nonpolar (due to the carbon-hydrogen bonds) regions in the molecule could give it unique chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups in this compound suggests that it would likely be soluble in polar solvents like water. It’s also likely that the compound could form hydrogen bonds with other molecules .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential in creating novel antimicrobial agents. The structure of the compound allows for interaction with bacterial cell walls, potentially disrupting their function and leading to cell death . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Pharmaceutical Synthesis
In pharmacology, derivatives of this compound could be used as intermediates in the synthesis of more complex molecules with therapeutic properties . The hydroxyethoxyethyl group may enhance solubility, which is a desirable trait in drug formulation.
Biotechnology
The compound’s ability to function as a linker or spacer due to its hydroxyethoxyethyl group makes it useful in biotechnological applications, such as in the design of biosensors or drug delivery systems . Its structure could be utilized to attach biologically active molecules to surfaces or carriers.
Industrial Applications
In industrial chemistry, such compounds can be used as stabilizers or modifiers in the production of polymers and resins . Their functional groups can react with other compounds to alter the physical properties of materials.
Environmental Applications
The compound’s potential for environmental applications lies in its ability to bind to pollutants or heavy metals, aiding in their removal from water or soil . This could be particularly useful in the field of environmental remediation.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic analysis due to its unique spectral characteristics . It could help in the identification and quantification of similar compounds in complex mixtures.
Chemical Research
The compound’s structure is interesting for chemical research, particularly in the study of reaction mechanisms and kinetics . It could serve as a model compound to understand the behavior of similar molecules under various conditions.
Educational Purposes
Lastly, this compound can be used in academic settings for educational purposes. It can help students learn about chemical synthesis, structure-activity relationships, and the practical applications of organic chemistry .
Orientations Futures
The study of new compounds is a key part of the field of chemistry. This compound, with its complex structure and multiple functional groups, could be of interest for further study. Potential areas of research could include synthesizing the compound, studying its reactions, and investigating its potential uses .
Propriétés
IUPAC Name |
4-anilino-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-7-9-21-8-6-15-12(14(19)20)10-13(18)16-11-4-2-1-3-5-11/h1-5,12,15,17H,6-10H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNRYGIAPRTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)

![2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2943674.png)
![2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2943675.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2943679.png)
![(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2943680.png)
![2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943682.png)

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2943685.png)

